molecular formula C8H7BrN2 B11894349 5-Bromo-6-methylpyrazolo[1,5-a]pyridine

5-Bromo-6-methylpyrazolo[1,5-a]pyridine

Katalognummer: B11894349
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: KVTMFDPFCLXNCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2 It is a derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyrazole ring

Vorbereitungsmethoden

The synthesis of 5-Bromo-6-methylpyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 6-methylpyrazolo[1,5-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

5-Bromo-6-methylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products. Reagents such as hydrogen peroxide (H2O2) for oxidation and palladium on carbon (Pd/C) for reduction are commonly used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-methylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity

Wirkmechanismus

The mechanism of action of 5-Bromo-6-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects. Detailed studies using techniques such as molecular docking and structure-activity relationship (SAR) analysis help elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-6-methylpyrazolo[1,5-a]pyridine can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C8H7BrN2

Molekulargewicht

211.06 g/mol

IUPAC-Name

5-bromo-6-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c1-6-5-11-7(2-3-10-11)4-8(6)9/h2-5H,1H3

InChI-Schlüssel

KVTMFDPFCLXNCZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=CC=N2)C=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.